molecular formula C13H20N2 B11715510 N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine

Cat. No.: B11715510
M. Wt: 204.31 g/mol
InChI Key: URHFJBWMXBLWOE-UHFFFAOYSA-N
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Description

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a cyclopropyl ring attached to a phenyl group and an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine typically involves the reaction of 2-phenylcyclopropylamine with N,N-dimethyl-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropylamines and ethanediamines, such as:

  • N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine dihydrochloride
  • (1S,2R)-2-Phenylcyclopropanamine hydrochloride
  • (1S,2S)-1,2-Diaminocyclohexane

Uniqueness

N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is unique due to its specific combination of a cyclopropyl ring and an ethanediamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N,N'-dimethyl-N'-(2-phenylcyclopropyl)ethane-1,2-diamine

InChI

InChI=1S/C13H20N2/c1-14-8-9-15(2)13-10-12(13)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3

InChI Key

URHFJBWMXBLWOE-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1CC1C2=CC=CC=C2

Origin of Product

United States

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